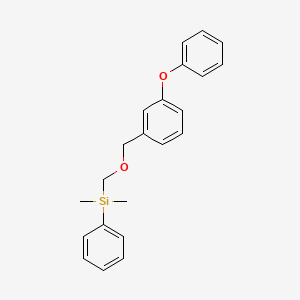
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- is a complex organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, flexibility, and resistance to oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- typically involves the reaction of phenylsilane derivatives with appropriate phenoxyphenylmethoxy compounds under controlled conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired silane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl-.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds.
Scientific Research Applications
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biocompatible materials for medical applications.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique properties.
Mechanism of Action
The mechanism of action of Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- involves its interaction with various molecular targets. The phenoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the silane moiety can undergo hydrolysis to form silanol derivatives. These interactions and transformations enable the compound to exert its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethoxy(methyl)phenylsilane
- Dimethylphenylsilane
- Phenyltrimethoxysilane
Uniqueness
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- is unique due to the presence of both phenoxy and methoxy groups, which provide additional functionalization options compared to simpler silane compounds. This makes it particularly valuable in applications requiring specific chemical reactivity and properties.
Properties
CAS No. |
106773-51-7 |
|---|---|
Molecular Formula |
C22H24O2Si |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
dimethyl-[(3-phenoxyphenyl)methoxymethyl]-phenylsilane |
InChI |
InChI=1S/C22H24O2Si/c1-25(2,22-14-7-4-8-15-22)18-23-17-19-10-9-13-21(16-19)24-20-11-5-3-6-12-20/h3-16H,17-18H2,1-2H3 |
InChI Key |
SPGAZBKFGVPFAK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















